1-(2,5-Difluoro-4-methylbenzyl)piperazine
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Overview
Description
1-(2,5-Difluoro-4-methylbenzyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features a piperazine ring substituted with a 2,5-difluoro-4-methylbenzyl group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Difluoro-4-methylbenzyl)piperazine typically involves the reaction of 2,5-difluoro-4-methylbenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Difluoro-4-methylbenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(2,5-Difluoro-4-methylbenzyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluoro-4-methylbenzyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the piperazine ring.
Comparison with Similar Compounds
- 1-(2,5-Difluorobenzyl)piperazine
- 1-(4-Methoxybenzyl)piperazine
- 1-(2,5-Dimethylphenyl)piperazine
Comparison: 1-(2,5-Difluoro-4-methylbenzyl)piperazine is unique due to the presence of both fluorine and methyl groups on the benzyl ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and biological activity. Compared to other piperazine derivatives, this compound may exhibit enhanced stability and specific interactions with biological targets.
Properties
Molecular Formula |
C12H16F2N2 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-[(2,5-difluoro-4-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H16F2N2/c1-9-6-12(14)10(7-11(9)13)8-16-4-2-15-3-5-16/h6-7,15H,2-5,8H2,1H3 |
InChI Key |
UHUFQXDCEBZQJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)CN2CCNCC2)F |
Origin of Product |
United States |
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